molecular formula C25H19FN4O4 B2599837 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207028-11-2

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2599837
CAS No.: 1207028-11-2
M. Wt: 458.449
InChI Key: WVBDHHUPXFZHPP-UHFFFAOYSA-N
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Description

“7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the oxadiazole ring and the ethoxyphenyl and fluorobenzyl substituents. Common reagents and conditions include:

    Starting materials: 2-aminobenzamide, ethyl 3-ethoxybenzoate, and 2-fluorobenzyl bromide.

    Reagents: Phosphorus oxychloride (POCl3), sodium azide (NaN3), and palladium catalysts.

    Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), and specific solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid, KMnO4 in water.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halogenated solvents, catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities, making it a subject of interest in biological research.

Medicine

In medicine, compounds like “7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of “7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Generally, quinazoline derivatives can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazolines: Known for their kinase inhibitory activity.

    2,4-diaminoquinazolines: Used as antifolate agents.

    Quinazoline-2,4-diones: Studied for their potential as anticonvulsants and anti-inflammatory agents.

Uniqueness

“7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” is unique due to the presence of the oxadiazole ring and the specific substituents, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

CAS No.

1207028-11-2

Molecular Formula

C25H19FN4O4

Molecular Weight

458.449

IUPAC Name

7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19FN4O4/c1-2-33-18-8-5-7-15(12-18)22-28-23(34-29-22)16-10-11-19-21(13-16)27-25(32)30(24(19)31)14-17-6-3-4-9-20(17)26/h3-13H,2,14H2,1H3,(H,27,32)

InChI Key

WVBDHHUPXFZHPP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

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